![molecular formula C22H20Cl2N2O3S B3678790 N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3678790.png)
N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DCPG, is a chemical compound that has been extensively studied for its potential use in scientific research. DCPG is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological and psychiatric disorders.
Mechanism of Action
DCPG acts as a competitive antagonist of N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, which is a G protein-coupled receptor that is widely expressed in the brain. N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide activation has been implicated in several neurological and psychiatric disorders, and DCPG blocks this activation by binding to the receptor and preventing the binding of its endogenous ligands.
Biochemical and Physiological Effects:
DCPG has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in the brain, which can lead to a reduction in the release of glutamate and the downstream activation of signaling pathways. DCPG has also been shown to reduce the expression of certain genes that are involved in synaptic plasticity and learning.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCPG in lab experiments is its specificity for N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. It has a high affinity for the receptor and does not bind to other glutamate receptors. However, one limitation of using DCPG is its relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, DCPG has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for DCPG research. One area of interest is the development of more potent and selective N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide antagonists. Another area of interest is the investigation of the role of N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, there is interest in exploring the potential therapeutic applications of DCPG in humans, although further research is needed to determine its safety and efficacy.
Scientific Research Applications
DCPG is primarily used as a research tool to study the role of N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in various neurological and psychiatric disorders. It has been shown to have therapeutic potential in conditions such as fragile X syndrome, autism spectrum disorder, Parkinson's disease, and addiction. DCPG has also been used to investigate the role of N~2~-(2,3-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in synaptic plasticity, learning, and memory.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[(4-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16-10-12-17(13-11-16)14-25-21(27)15-26(20-9-5-8-19(23)22(20)24)30(28,29)18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLZNKYRAZTKCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,3-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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